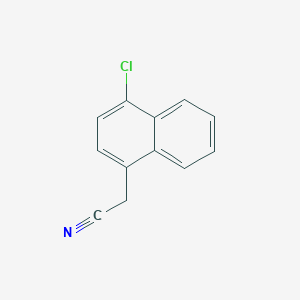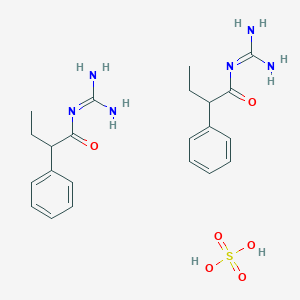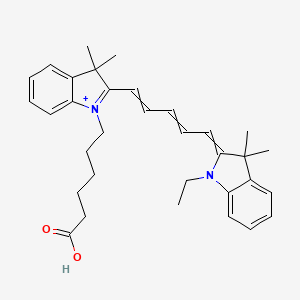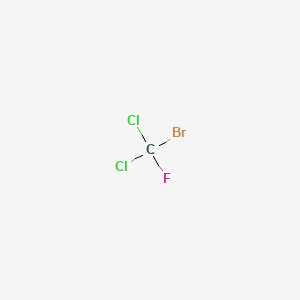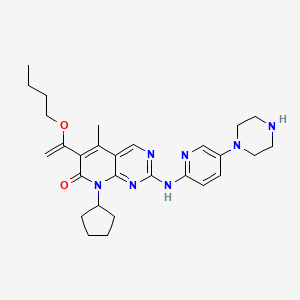![molecular formula C9H8F2 B13424655 1,2-difluoro-4-[(E)-prop-1-enyl]benzene](/img/structure/B13424655.png)
1,2-difluoro-4-[(E)-prop-1-enyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Difluoro-4-[(E)-prop-1-enyl]benzene is an aromatic compound with the molecular formula C9H8F2 This compound is characterized by the presence of two fluorine atoms attached to the benzene ring at the 1 and 2 positions, and a prop-1-enyl group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Difluoro-4-[(E)-prop-1-enyl]benzene can be synthesized through several methods. One common method involves the Balz-Schiemann reaction, which entails the conversion of diazonium tetrafluoroborate salts to their fluorides. The synthesis starts with 2-fluoroaniline, which undergoes diazotization followed by fluorination to yield 1,2-difluorobenzene. The prop-1-enyl group can then be introduced through a Heck reaction, where 1,2-difluorobenzene is reacted with prop-1-enyl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Balz-Schiemann reaction followed by Heck coupling. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Difluoro-4-[(E)-prop-1-enyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The prop-1-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form the corresponding alkane derivative.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Major Products
Substitution: Products include this compound derivatives with various substituents replacing the fluorine atoms.
Oxidation: Products include 1,2-difluoro-4-[(E)-prop-1-enyl]benzaldehyde and 1,2-difluoro-4-[(E)-prop-1-enyl]benzoic acid.
Reduction: The major product is this compound with the prop-1-enyl group reduced to a propyl group.
Wissenschaftliche Forschungsanwendungen
1,2-Difluoro-4-[(E)-prop-1-enyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studies involving the effects of fluorine substitution on aromatic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Wirkmechanismus
The mechanism by which 1,2-difluoro-4-[(E)-prop-1-enyl]benzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to inhibition or activation of specific biochemical pathways. The prop-1-enyl group also contributes to the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Difluorobenzene: Lacks the prop-1-enyl group, making it less reactive in certain chemical reactions.
1,4-Difluorobenzene: Has fluorine atoms at the 1 and 4 positions, resulting in different electronic and steric properties.
4-Bromo-1,2-difluorobenzene: Contains a bromine atom, which can participate in additional substitution reactions.
Uniqueness
1,2-Difluoro-4-[(E)-prop-1-enyl]benzene is unique due to the combination of fluorine atoms and the prop-1-enyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields. The presence of fluorine atoms enhances the compound’s stability and resistance to metabolic degradation, making it a valuable compound in pharmaceutical research .
Eigenschaften
Molekularformel |
C9H8F2 |
|---|---|
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
1,2-difluoro-4-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C9H8F2/c1-2-3-7-4-5-8(10)9(11)6-7/h2-6H,1H3/b3-2+ |
InChI-Schlüssel |
SZZSOKKIWGZRQJ-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/C1=CC(=C(C=C1)F)F |
Kanonische SMILES |
CC=CC1=CC(=C(C=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



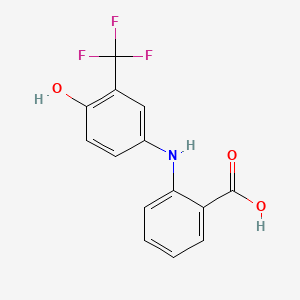
![(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate](/img/structure/B13424585.png)

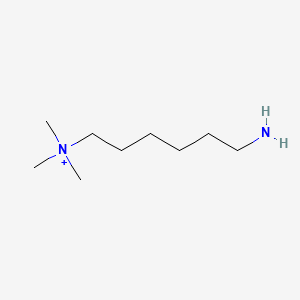
![2,5-Diethoxy-4-[(p-tolyl)thio]benzenediazonium hexafluorophosphate](/img/structure/B13424590.png)
